

ZK118182 Isopropyl Ester: A Technical Guide to its Chemical Properties and Biological Activity

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Compound of Interest

Compound Name: ZK118182 Isopropyl ester

Cat. No.: B611950

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **ZK118182 Isopropyl ester**. This compound is a prodrug form of a potent prostaglandin DP1 receptor agonist, designed for enhanced corneal absorption and primarily investigated for its potential in lowering intraocular pressure (IOP).

Core Chemical and Physical Properties

ZK118182 Isopropyl ester is a synthetic analog of prostaglandin D2 (PGD2). The isopropyl ester formulation enhances its lipophilicity, facilitating penetration through the cornea. Following administration, it is hydrolyzed to its active acid form, ZK118182, which then exerts its pharmacological effects.

Summary of Physicochemical Data

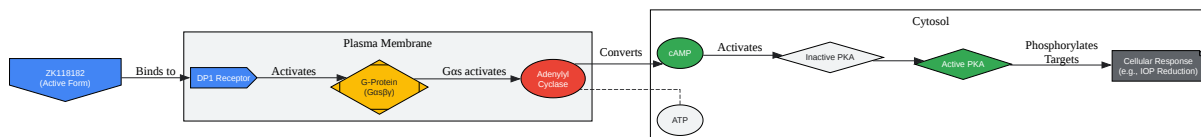
Property	Value
Formal Name	[[[(2Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(1E,3S)-3-cyclohexyl-3-hydroxy-1-propenyl]-3-hydroxycyclopentyl]-2-butenyl]oxy]-acetic acid, 1-methylethyl ester
CAS Number	154927-31-8
Molecular Formula	C ₂₃ H ₃₇ ClO ₅
Molecular Weight	429.0 g/mol
Purity	≥98%
Formulation	A solution in methyl acetate
Solubility	DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 12.5 mg/ml, Ethanol:PBS (pH 7.2) (1:10): 0.1 mg/ml
SMILES	<chem>Cl[C@H]1C=CC(CCC(C)C)C=C[C@@H]1C</chem>
InChI Key	QLJUNFBXIBNQOL-LMJZMJOFSA-N
Storage	-20°C
Stability	≥ 1 year

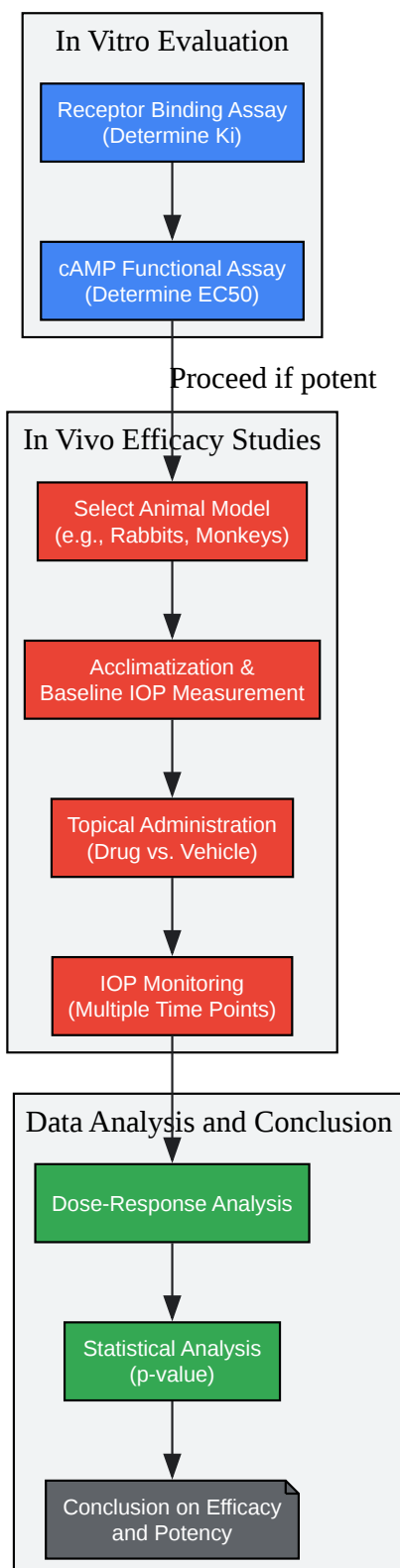
Mechanism of Action: DP1 Receptor Signaling Pathway

ZK118182 is a potent agonist of the prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor (GPCR). The activation of the DP1 receptor initiates a signaling cascade that is primarily associated with vasodilation and, in the context of ophthalmology, a reduction in intraocular pressure. The signaling pathway is mediated by the Gs alpha subunit (G_s) of the associated G-protein.

Upon binding of the agonist, the G_s subunit is activated, which in turn stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular

cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the cellular response.





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